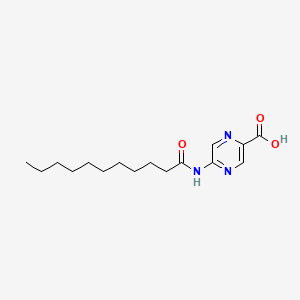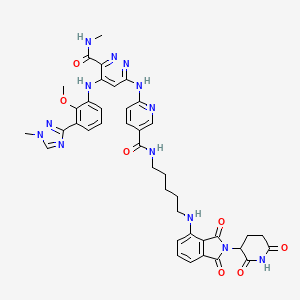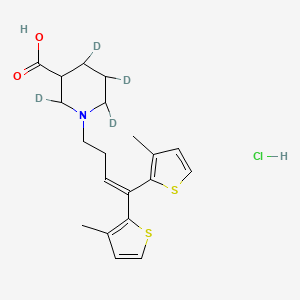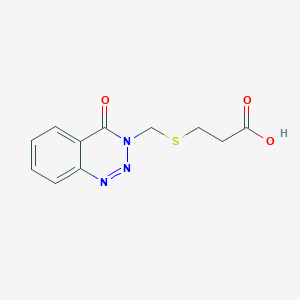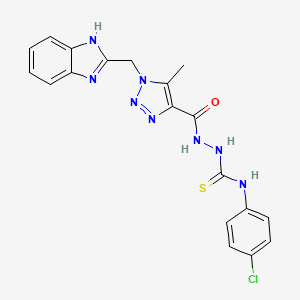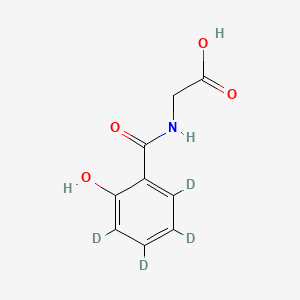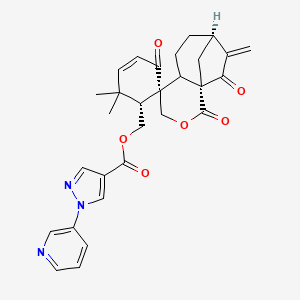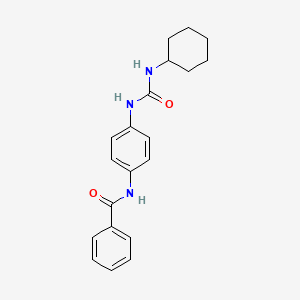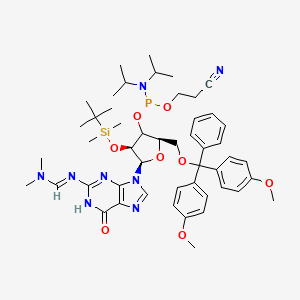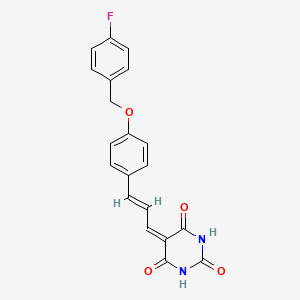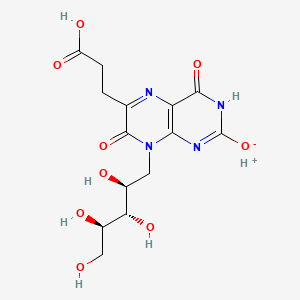
Photolumazine I
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Photolumazine I can be synthesized through microbial fermentation. Specifically, it is produced by Mycobacterium smegmatis in culture. The synthesis involves the microbial conversion of riboflavin into this compound through a series of enzymatic reactions .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the microbial fermentation approach used in laboratory settings can be scaled up for industrial production. This involves optimizing the growth conditions of Mycobacterium smegmatis and ensuring the efficient conversion of riboflavin to this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Photolumazine I primarily undergoes reactions typical of hydroxyindolyl and ribityllumazine compounds. These include:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Substitution reactions can occur at the hydroxyl group or the ribityl moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride may be employed.
Substitution: Various nucleophiles can be used for substitution reactions under mild conditions.
Major Products: The major products formed from these reactions include various oxidized and substituted derivatives of this compound, which can have different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
Photolumazine I has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound to study the properties and reactions of hydroxyindolyl-ribityllumazine derivatives.
Wirkmechanismus
Photolumazine I exerts its effects primarily through the activation of MAIT cells. It binds to the major histocompatibility complex class I-related protein 1 (MR1) on the surface of antigen-presenting cells. This binding leads to the presentation of this compound to MAIT cells, which then become activated and produce cytokines that mediate immune responses .
Vergleich Mit ähnlichen Verbindungen
Photolumazine I is unique among its peers due to its specific ability to activate MAIT cells. Similar compounds include:
Photolumazine III: Another hydroxyindolyl-ribityllumazine derivative with similar properties.
7,8-Didemethyl-8-hydroxy-5-deazariboflavin (FO): A riboflavin analogue that also binds to MR1 and activates MAIT cells.
Riboflavin: The parent compound from which this compound is derived.
This compound stands out due to its specific hydroxyl group positioning, which influences its binding affinity and activation potential for MAIT cells .
Eigenschaften
Molekularformel |
C14H18N4O9 |
|---|---|
Molekulargewicht |
386.31 g/mol |
IUPAC-Name |
6-(2-carboxyethyl)-4,7-dioxo-8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-3H-pteridin-2-olate;hydron |
InChI |
InChI=1S/C14H18N4O9/c19-4-7(21)10(24)6(20)3-18-11-9(12(25)17-14(27)16-11)15-5(13(18)26)1-2-8(22)23/h6-7,10,19-21,24H,1-4H2,(H,22,23)(H2,16,17,25,27)/t6-,7+,10-/m0/s1 |
InChI-Schlüssel |
PTYCEIBBGGLADD-PJKMHFRUSA-N |
Isomerische SMILES |
[H+].C(CC(=O)O)C1=NC2=C(N=C(NC2=O)[O-])N(C1=O)C[C@@H]([C@@H]([C@@H](CO)O)O)O |
Kanonische SMILES |
[H+].C(CC(=O)O)C1=NC2=C(N=C(NC2=O)[O-])N(C1=O)CC(C(C(CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



